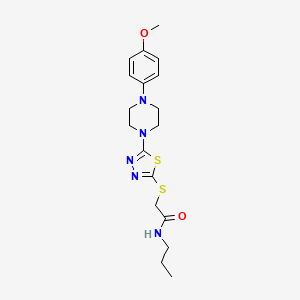![molecular formula C16H22N4OS2 B6575589 1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine CAS No. 1105224-77-8](/img/structure/B6575589.png)
1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the piperazine ring: The thiadiazole intermediate is then reacted with a piperazine derivative, often under basic conditions.
Introduction of the 4-methoxyphenyl group: This step involves the reaction of the piperazine-thiadiazole intermediate with a 4-methoxyphenyl halide or similar reagent.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine
- 1-(4-methoxyphenyl)-4-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine
Uniqueness
1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine is unique due to the presence of the propan-2-ylsulfanyl group, which may confer specific chemical and biological properties that differ from its analogs with different alkyl groups.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-5-propan-2-ylsulfanyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS2/c1-12(2)22-16-18-17-15(23-16)20-10-8-19(9-11-20)13-4-6-14(21-3)7-5-13/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAXWYKZVTXVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-(2-{[1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B6575519.png)
![N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide](/img/structure/B6575521.png)
![N-(4-acetamidophenyl)-2-{[1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide](/img/structure/B6575525.png)
![2,4-dichloro-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B6575536.png)
![2-(4-fluorophenoxy)-N-(2-{[(2-methoxyethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B6575539.png)
![N-[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B6575562.png)
![2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6575568.png)
![N-cyclohexyl-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6575576.png)
![methyl 5-[({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate](/img/structure/B6575585.png)

![Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]-](/img/structure/B6575599.png)
![1-(4-methylpiperidin-1-yl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B6575603.png)
![2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B6575608.png)
![4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine](/img/structure/B6575616.png)
